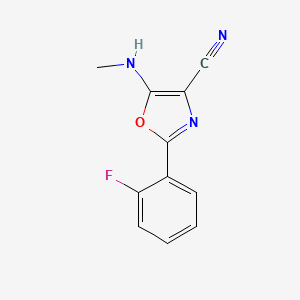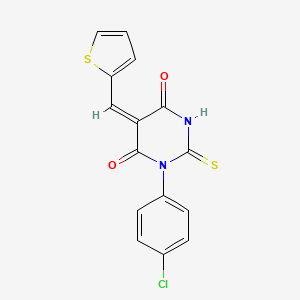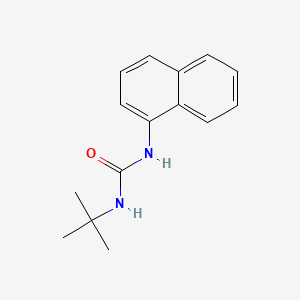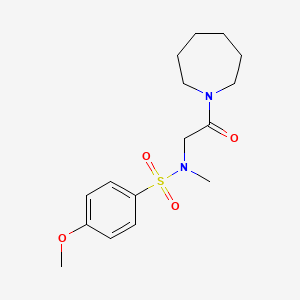![molecular formula C17H17NOS B5719314 1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE](/img/structure/B5719314.png)
1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE is a compound of significant interest in the field of organic chemistry This compound features a unique structure that includes an indole core, a benzoyl group, and an ethylsulfanyl substituent
Preparation Methods
The synthesis of 1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be added through nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the benzoyl-indole intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural similarity to natural indole derivatives makes it a candidate for studying biological processes and interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of materials with specific electronic or optical properties, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism by which 1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The ethylsulfanyl group may enhance binding affinity or alter the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with various substituents, such as:
1-Benzoyl-2-phenylindole: Lacks the ethylsulfanyl group, resulting in different chemical reactivity and biological activity.
2-(Ethylsulfanyl)-1H-benzimidazole: Shares the ethylsulfanyl group but has a benzimidazole core instead of an indole core, leading to distinct properties and applications.
The uniqueness of 1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE lies in its combination of functional groups, which imparts a specific set of chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-2-20-16-10-6-4-8-14(16)17(19)18-12-11-13-7-3-5-9-15(13)18/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWHJASGCCODMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)
![5-bromo-N-[2-methyl-6-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B5719266.png)
![N-(2,4-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)

![N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B5719289.png)




![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)

![1-Cyclohexylchromeno[3,4-d]triazol-4-one](/img/structure/B5719349.png)
